molecular formula C15H9F3N2OS B3749388 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone

4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone

Cat. No. B3749388
M. Wt: 322.31 g/mol
InChI Key: SDLFKESGCLKCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in non-small cell lung cancer (NSCLC).

Mechanism of Action

4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the receptor and prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream signaling molecules and the activation of cell proliferation and survival pathways.
Biochemical and Physiological Effects:
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a highly specific inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in cancer development and progression. However, its low solubility in water and its toxicity at high concentrations can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of the potential use of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone in combination with other targeted therapies for cancer treatment. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone could also be an area of future research.

Scientific Research Applications

4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in NSCLC. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR tyrosine kinase, which is often overexpressed in cancer cells. 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLFKESGCLKCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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